Butylbenisothiazolene Butylbenisothiazolene
Brand Name: Vulcanchem
CAS No.: 7499-96-9
VCID: VC4065950
InChI: InChI=1S/C11H13NO3S/c1-2-3-8-12-11(13)9-6-4-5-7-10(9)16(12,14)15/h4-7H,2-3,8H2,1H3
SMILES: CCCCN1C(=O)C2=CC=CC=C2S1(=O)=O
Molecular Formula: C11H13NO3S
Molecular Weight: 239.29 g/mol

Butylbenisothiazolene

CAS No.: 7499-96-9

Cat. No.: VC4065950

Molecular Formula: C11H13NO3S

Molecular Weight: 239.29 g/mol

* For research use only. Not for human or veterinary use.

Butylbenisothiazolene - 7499-96-9

Specification

CAS No. 7499-96-9
Molecular Formula C11H13NO3S
Molecular Weight 239.29 g/mol
IUPAC Name 2-butyl-1,1-dioxo-1,2-benzothiazol-3-one
Standard InChI InChI=1S/C11H13NO3S/c1-2-3-8-12-11(13)9-6-4-5-7-10(9)16(12,14)15/h4-7H,2-3,8H2,1H3
Standard InChI Key OVHVVWXDKDMZQA-UHFFFAOYSA-N
SMILES CCCCN1C(=O)C2=CC=CC=C2S1(=O)=O
Canonical SMILES CCCCN1C(=O)C2=CC=CC=C2S1(=O)=O

Introduction

Chemical Identity and Nomenclature

2-Butyl-1,2-benzisothiazolin-3-one (BBIT) is systematically named according to IUPAC nomenclature as 2-butylbenzo[d]isothiazol-3(2H)-one. Its CAS Registry Number is 4299-07-4, and it is alternatively referred to as butyl benzisothiazolinone or N-butyl-1,2-benzisothiazolin-3-one . The molecular formula C₁₁H₁₃NOS corresponds to a molecular weight of 207.29 g/mol . BBIT belongs to the isothiazolinone family, which includes widely used biocides such as methylisothiazolinone (MI) and benzisothiazolinone (BIT). Unlike BIT, which features a hydrogen atom at the N1 position, BBIT incorporates a butyl group at this site, altering its solubility and antimicrobial efficacy .

Structural and Physicochemical Properties

Molecular Architecture

BBIT’s structure comprises a benzisothiazole ring fused to a ketone group at the 3-position, with a butyl chain substituting the nitrogen at the 1-position. This substitution modulates its hydrophobicity, as evidenced by its predicted boiling point of 332.9±25.0°C and density of 1.176±0.06 g/cm³ . The compound’s pKa of -2.10±0.20 indicates strong acidity, consistent with the electron-withdrawing effects of the thiazole ring .

Solubility and Stability

BBIT exhibits limited solubility in polar solvents, with slight miscibility in methanol . Its stability under ambient conditions is inferred from recommended storage protocols, which advise sealing the compound in dry environments at room temperature . The light yellow to orange liquid form suggests sensitivity to photodegradation, though empirical stability studies remain absent in the literature.

Table 1: Key Physicochemical Properties of BBIT

PropertyValue
Molecular Weight207.29 g/mol
Boiling Point332.9±25.0°C (Predicted)
Density1.176±0.06 g/cm³ (Predicted)
SolubilityMethanol (Slightly)
pKa-2.10±0.20 (Predicted)
Storage ConditionsSealed, dry, room temperature

Applications and Market Presence

CompoundDetection Frequency (%)Concentration Range (ppm)
MI60%4.3–133.4
BIT16%10.8–86.5
BBIT0%Not Detected

Toxicological and Environmental Considerations

Environmental Fate

Isothiazolinones generally exhibit moderate environmental persistence. BIT, for instance, undergoes extensive metabolism in rats, with 90% excreted renally within 24 hours . BBIT’s higher hydrophobicity likely reduces aqueous mobility, increasing soil adsorption. Regulatory assessments of BIT emphasize its low bioaccumulation potential , but BBIT-specific ecotoxicological data are lacking.

Future Research Directions

  • Toxicokinetic Profiling: Comparative studies evaluating BBIT’s absorption, distribution, metabolism, and excretion (ADME) relative to BIT are critical for risk assessment.

  • Environmental Monitoring: Screening wastewater and soil for BBIT residues could elucidate its environmental persistence.

  • Synthetic Optimization: Developing greener synthesis routes to minimize sulfurous byproducts would enhance industrial sustainability.

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